molecular formula C9H21F2NOSi B13453353 (R)-1,1-Difluoro-2-amino-3-(tert-butyldimethylsiloxy)propane

(R)-1,1-Difluoro-2-amino-3-(tert-butyldimethylsiloxy)propane

Cat. No.: B13453353
M. Wt: 225.35 g/mol
InChI Key: IWWXFOIHMHTSMR-SSDOTTSWSA-N
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Description

(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group and two fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The introduction of fluorine atoms can be achieved through nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The amine group is introduced via reductive amination or other suitable amination techniques.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, while the fluorine atoms enhance the compound’s stability and reactivity. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE is unique due to the combination of the TBS protecting group and the presence of two fluorine atoms, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.

Properties

Molecular Formula

C9H21F2NOSi

Molecular Weight

225.35 g/mol

IUPAC Name

(2R)-3-[tert-butyl(dimethyl)silyl]oxy-1,1-difluoropropan-2-amine

InChI

InChI=1S/C9H21F2NOSi/c1-9(2,3)14(4,5)13-6-7(12)8(10)11/h7-8H,6,12H2,1-5H3/t7-/m1/s1

InChI Key

IWWXFOIHMHTSMR-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H](C(F)F)N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(C(F)F)N

Origin of Product

United States

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